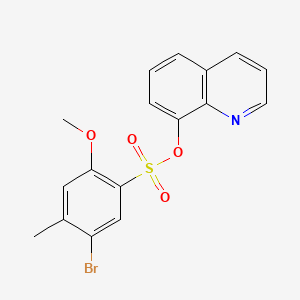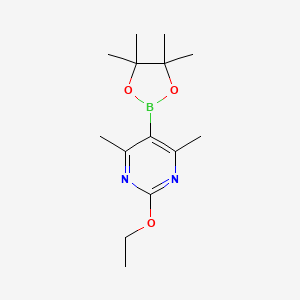
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid is a complex organic compound with a unique structure that includes an ethylamino group, a pteridine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethylamine with a suitable pteridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pteridine derivative with additional oxygen-containing functional groups, while reduction may produce a hydroxylated pteridine compound.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pteridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-pteridinecarboxylic acid: Similar structure but lacks the ethylamino group.
2-(Methylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid: Similar structure with a methylamino group instead of an ethylamino group.
6,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-5-carboxylic acid: Contains additional methyl groups and different functional groups.
Uniqueness
The presence of the ethylamino group in 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11N5O3 |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-(ethylamino)-7-oxo-6,8-dihydro-5H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H11N5O3/c1-2-10-9-11-3-4-6(14-9)13-7(15)5(12-4)8(16)17/h3,5,12H,2H2,1H3,(H,16,17)(H2,10,11,13,14,15) |
Clave InChI |
NGBLHGGCWBUHER-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=C2C(=N1)NC(=O)C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369345.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B13369347.png)

![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)

![2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
![Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13369392.png)
![methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B13369397.png)
![7-benzyl-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369398.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B13369406.png)
![2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13369407.png)
![1-Benzyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13369408.png)
![1,10-Diazatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8,10-pentaene-3-carboxylic acid](/img/structure/B13369410.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369412.png)
